2-(Bromomethyl)-2-propyloxolane
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Overview
Description
2-(Bromomethyl)-2-propyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the oxolane ring, along with a propyl group. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-propyloxolane typically involves the bromination of 2-methyl-2-propyloxolane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product . The use of solvents like acetone, dichloromethane, or acetonitrile can facilitate the reaction and improve the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-propyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted oxolanes.
Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted oxolanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Bromomethyl)-2-propyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-propyloxolane involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites in target molecules, leading to the formation of covalent bonds. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl-substituted cyclic ether with similar reactivity but different ring structure.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl-substituted ester with applications in polymer synthesis.
Uniqueness
2-(Bromomethyl)-2-propyloxolane is unique due to its specific ring structure and the presence of both a bromomethyl and a propyl group. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H15BrO |
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Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(bromomethyl)-2-propyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-2-4-8(7-9)5-3-6-10-8/h2-7H2,1H3 |
InChI Key |
RCLGYFLJASZNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCO1)CBr |
Origin of Product |
United States |
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